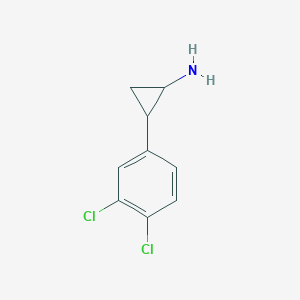

2-(3,4-Dichlorophenyl)cyclopropan-1-amine

Description

Significance of the Cyclopropylamine (B47189) Scaffold in Medicinal Chemistry and Organic Synthesis

The cyclopropylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. nih.govnih.gov Its importance stems from the unique physicochemical properties conferred by the three-membered ring. The inherent ring strain of the cyclopropane (B1198618) ring, with bond angles of approximately 60°, enhances its chemical reactivity, making it a versatile intermediate in organic synthesis. evitachem.com This reactivity allows for a variety of chemical transformations, including ring-opening and cycloaddition reactions, which are valuable in constructing complex molecular architectures. google.com

In medicinal chemistry, the incorporation of a cyclopropylamine moiety into a drug candidate can offer several advantages:

Metabolic Stability: The cyclopropane ring can enhance the metabolic stability of a molecule, leading to a longer duration of action in biological systems. evitachem.commdpi.com

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. nih.gov

Improved Physicochemical Properties: The cyclopropyl (B3062369) group can modulate properties such as lipophilicity and membrane permeability, which are crucial for drug absorption and distribution. sigmaaldrich.com

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other chemical groups, such as a phenyl ring or a double bond, to fine-tune the pharmacological profile of a compound.

The synthetic utility of cyclopropylamines is also well-established. Numerous methods have been developed for their synthesis, including the Curtius rearrangement, Simmons-Smith reaction, and Kulinkovich reactions. google.com These methods provide access to a wide range of substituted cyclopropylamines, which serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.comnih.gov For instance, cyclopropylamine is a crucial intermediate in the production of certain herbicides and the ectoparasiticide cyromazine. nih.gov

Overview of Dichlorophenyl-Substituted Cyclopropylamine Derivatives in Biochemical Research

The introduction of a dichlorophenyl group to the cyclopropylamine scaffold creates a class of compounds with significant potential for biochemical research. The chlorine atoms can influence the electronic properties of the phenyl ring and provide additional points of interaction with biological targets. Research into dichlorophenyl-substituted cyclopropylamine derivatives has primarily focused on their activity as enzyme inhibitors.

A notable area of investigation is their role as inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1) . nih.gov Both MAO-A and MAO-B are flavin-dependent enzymes that play crucial roles in the metabolism of neurotransmitters. qmul.ac.uk LSD1 is also a flavin-dependent enzyme that is involved in histone modification and gene regulation, and its dysregulation has been implicated in cancer. nih.govdrugbank.com

The well-known non-selective MAO inhibitor, tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), serves as a foundational structure for the design of more potent and selective inhibitors. nih.gov Research has shown that substitution on the phenyl ring can significantly modulate the inhibitory activity and selectivity of these compounds. For example, studies on α-substituted cyclopropylamine derivatives have demonstrated that halogenated substituents on the phenyl ring can lead to a significant improvement in the inhibitory activity against KDM1A (LSD1). drugbank.com

While specific research on 2-(3,4-Dichlorophenyl)cyclopropan-1-amine is not extensively documented in publicly available literature, the inhibitory activities of related dichlorophenyl-substituted compounds against various enzymes have been reported. The data in the table below, gathered from studies on similar chemical structures, illustrates the potential for this class of compounds in biochemical research.

Table 1: Inhibitory Activities of Related Phenylcyclopropylamine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-B | 0.707 | thieme-connect.de |

| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-A | 1.37 | thieme-connect.de |

| L4 (a 2,3-dihydro-1H-inden-1-amine derivative) | MAO-B | 0.11 | nih.gov |

| L8 (a 2,3-dihydro-1H-inden-1-amine derivative) | MAO-B | 0.18 | nih.gov |

| L16 (a 2,3-dihydro-1H-inden-1-amine derivative) | MAO-B | 0.27 | nih.gov |

| L17 (a 2,3-dihydro-1H-inden-1-amine derivative) | MAO-B | 0.48 | nih.gov |

This table presents data for structurally related compounds to indicate the potential areas of biochemical investigation for this compound.

The synthesis of dichlorophenyl-substituted cyclopropylamines can be achieved through various established synthetic routes. For instance, the synthesis of 1-(3,4-Dichlorophenyl)piperazine has been documented, involving the reaction of 3,4-dichloroaniline (B118046) with bis(2-chloroethyl)amine (B1207034) hydrochloride. prepchem.com Similar strategies, starting from 3,4-dichlorobenzaldehyde (B146584) or related precursors, could be adapted for the synthesis of this compound. The synthesis of the related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for the antiplatelet drug ticagrelor, has been extensively described in patent literature, often involving the cyclopropanation of a substituted styrene (B11656) derivative followed by a Curtius rearrangement or other methods to introduce the amine group. google.comgoogle.com These synthetic precedents provide a clear pathway for the preparation of this compound for further academic and industrial investigation.

Structure

3D Structure

Properties

CAS No. |

61114-42-9 |

|---|---|

Molecular Formula |

C9H9Cl2N |

Molecular Weight |

202.08 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 |

InChI Key |

HNSQANLLXAISTN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dichlorophenyl Cyclopropan 1 Amine

Stereoselective Synthesis of 2-(3,4-Dichlorophenyl)cyclopropan-1-amine Isomers

The biological activity of chiral molecules is often confined to a single stereoisomer. Consequently, the development of stereoselective synthetic methods to access specific isomers of this compound is of paramount importance. These methods focus on controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters.

Diastereoselective Cyclopropanation Approaches

Diastereoselective cyclopropanation is a key strategy to control the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring. This is typically achieved by reacting a substituted alkene with a carbene or carbene equivalent, where the existing stereochemistry of the starting material or the influence of a chiral auxiliary directs the approach of the reagent.

One common approach involves the cyclopropanation of a chiral precursor derived from 3,4-dichlorocinnamic acid. For instance, derivatization with a chiral auxiliary, such as Oppolzer's sultam, can create a chiral enoate. The subsequent diastereoselective cyclopropanation of this intermediate can provide a cyclopropyl (B3062369) derivative with high chiral purity. google.com After recrystallization to enhance diastereomeric purity, the auxiliary can be cleaved to yield the desired enantiomerically enriched cyclopropanecarboxylic acid, a direct precursor to the target amine. google.com

Another powerful method is the use of sulfur ylides for cyclopropanation. The reaction of aryl- and vinyl-stabilized sulfonium (B1226848) ylides with electron-poor dienes has been shown to proceed with high regio- and stereocontrol, favoring the formation of trans-substituted cyclopropanes. organic-chemistry.org This methodology can be applied to the synthesis of vinylcyclopropanes, which are versatile intermediates for further functionalization. organic-chemistry.org

Furthermore, new protocols for the diastereoselective cyclopropanation of unactivated alkenes using carbon pronucleophiles have been developed. These methods can be scalable and tolerate a wide range of functional groups, making them suitable for producing medicinally relevant cyclopropane building blocks with high diastereoselectivity (≥20:1 d.r.). nih.govnih.gov

Table 1: Overview of Diastereoselective Cyclopropanation Strategies

| Method | Key Reagent/Auxiliary | Typical Substrate | Key Feature |

| Chiral Auxiliary-Directed | Oppolzer's Sultam | Dichlorophenyl-substituted Cinnamic Acid | High diastereoselectivity after recrystallization google.com |

| Sulfur Ylide Cyclopropanation | Aryl-stabilized Sulfonium Ylides | Electron-poor Dienes/Alkenes | High trans-diastereoselectivity organic-chemistry.org |

| Pronucleophile Addition | Methylene Pronucleophiles | Unactivated Alkenes | High diastereoselectivity and functional group tolerance nih.govnih.gov |

Enantioselective Synthesis via Chiral Catalysis and Resolving Agents

Achieving high enantioselectivity is the ultimate goal for synthesizing single-enantiomer compounds. This is accomplished through two primary strategies: the use of chiral catalysts for asymmetric reactions or the separation of enantiomers from a racemic mixture using resolving agents.

Chiral Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a cornerstone for the synthesis of chiral amines. nih.gov For this compound, this could involve the asymmetric hydrogenation of a corresponding enamine or imine precursor. Catalytic systems often employ precious metals like rhodium, iridium, or ruthenium paired with chiral ligands. nih.gov For example, iridium catalysts with ligands like (R)-SegPhos have been used effectively for the asymmetric hydrogenation of cyclic iminium salts to yield chiral tertiary amines with high enantiomeric excess (ee). nih.gov Copper-catalyzed cyclopropanation-rearrangement approaches have also been developed, providing access to chiral heterobicyclic molecules with excellent enantioselectivity (91–99% ee). sioc.ac.cn

Resolving Agents: Classical resolution involves the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. Chiral amines themselves can also serve as resolving agents for other compounds. nih.gov A related strategy involves the use of chiral auxiliaries, like Oppolzer's sultam mentioned previously, which are covalently bonded to the substrate to direct a stereoselective reaction and are later removed. google.comgoogle.com

Techniques for Achieving and Confirming Enantiomeric Purity

The precise determination of enantiomeric purity (or enantiomeric excess) is crucial to validate the success of an enantioselective synthesis. thieme-connect.de Several analytical techniques are widely employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating enantiomers. rsc.org This is achieved by using a chiral stationary phase (CSP), a column in which the stationary phase is a chiral compound. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. rsc.orglibretexts.org Alternatively, the amine can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a rapid and reliable method for determining enantiomeric excess. rsc.org Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created. This can be done by using a chiral solvating agent (CSA), such as BINOL derivatives, or a chiral derivatizing agent. rsc.org In the presence of a CSA, the enantiomers form transient diastereomeric complexes, resulting in separate, distinguishable signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR). The ratio of the integration of these signals corresponds directly to the ratio of the enantiomers. rsc.orglibretexts.org

Chiroptical Methods: Techniques like polarimetry, which measures the optical rotation of a sample, and circular dichroism (CD) are also used. rsc.orgresearchgate.net While relatively simple and inexpensive, these methods can be less accurate as the results are sensitive to concentration, temperature, solvent, and the presence of impurities. thieme-connect.dersc.org

Table 2: Methods for Determining Enantiomeric Purity

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. rsc.orglibretexts.org | High accuracy and direct quantification. rsc.org | Requires expensive chiral columns. rsc.org |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral agent, leading to distinct signals. rsc.org | Rapid, reliable, and provides structural information. rsc.org | Requires a suitable chiral auxiliary; peak overlap can be an issue. libretexts.org |

| Polarimetry/Circular Dichroism | Measurement of the rotation of plane-polarized light. thieme-connect.de | Simple and inexpensive. rsc.org | Dependent on sample purity, concentration, and conditions. rsc.org |

General Synthetic Routes for Cyclopropan-1-amine Formation Applicable to this compound

Beyond stereoselective methods, several general synthetic routes for forming the cyclopropylamine (B47189) scaffold are applicable to the synthesis of this compound. These often involve the formation of the cyclopropane ring first, followed by the installation or modification of a functional group to yield the amine.

Cyclopropanation Reactions of Dichlorophenyl-Substituted Alkenes

A direct and common strategy is the cyclopropanation of an alkene precursor, namely 3,4-dichlorostyrene (B1582808) or a derivative thereof. The choice of the cyclopropanating agent is key to this transformation.

A widely used method involves the reaction of an alkene with a carbene or a carbene equivalent. For example, the Simmons-Smith reaction, which uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, can effectively cyclopropanate an alkene. youtube.com Another effective set of reagents are sulfur ylides, such as dimethylsulfoxonium methylide. This reagent can be generated from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) and reacts with α,β-unsaturated compounds to form cyclopropanes. google.com This approach is particularly relevant for converting (E)-3-(3,4-dichlorophenyl)acrylonitrile into 2-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile, a direct precursor to the target amine. google.com Dihalocarbenes, generated from haloforms (e.g., CHCl₃), can also be used to add to vinyl groups, forming dihalocyclopropanes which would require subsequent reduction and amination. beilstein-journals.org

Reduction of Corresponding Imines, Nitriles, or Amides to the Amine

Once a cyclopropane ring with a suitable functional group is in place, the final step is often the formation of the amine group. This is typically achieved through the reduction of a nitrogen-containing functional group at the C1 position.

Reduction of Nitriles: The nitrile group (-C≡N) is a versatile precursor to a primary amine (-CH₂NH₂). The reduction of a cyclopropanecarbonitrile, such as 2-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether. chemguide.co.uklibretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt), is another common method. chemguide.co.ukcommonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Reduction of Amides: A cyclopropanecarboxamide (B1202528) can be reduced to the corresponding primary amine. masterorganicchemistry.com This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.comorgoreview.com Milder reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-Borabicyclo[3.3.1]nonane (9-BBN) can also be employed. orgoreview.com The reduction of a primary amide yields a primary amine. orgoreview.comyoutube.com

Reduction of Imines: Imines, formed from the condensation of a cyclopropyl ketone with an amine, can be reduced to form amines in a process called reductive amination. libretexts.orgmasterorganicchemistry.com For instance, reacting a 1-(3,4-dichlorophenyl)cyclopropyl ketone with ammonia would form an imine, which can then be reduced to the primary amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. libretexts.orgmasterorganicchemistry.comyoutube.com

Table 3: Precursor Functional Groups and their Reduction to Amines

| Precursor Functional Group | Reagent(s) for Reduction | Product |

| Nitrile (-C≡N) | LiAlH₄; H₂/Raney Ni; H₂/Pd/C chemguide.co.uklibretexts.orgcommonorganicchemistry.com | Primary Amine (-CH₂NH₂) |

| Amide (-CONH₂) | LiAlH₄; BH₃-THF masterorganicchemistry.comorgoreview.com | Primary Amine (-CH₂NH₂) |

| Imine (=NH) | NaBH₃CN; NaBH(OAc)₃ libretexts.orgmasterorganicchemistry.com | Primary Amine (-CHNH₂) |

Curtius Rearrangement and Analogous Transformations

The Curtius rearrangement is a well-established method for the synthesis of primary amines from carboxylic acids. wikipedia.orgnih.gov This reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate intermediate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate can then be hydrolyzed to yield the desired primary amine. wikipedia.org

In the context of synthesizing this compound, the precursor would be 2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid. sigmaaldrich.com The general steps for this transformation are outlined below:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acyl chloride or an ester.

Formation of the Acyl Azide: The activated carboxylic acid derivative is then reacted with an azide source, commonly sodium azide, to form the corresponding acyl azide.

Rearrangement to Isocyanate: The acyl azide, upon heating, undergoes rearrangement to form 2-(3,4-Dichlorophenyl)cyclopropyl isocyanate. This step is the core of the Curtius rearrangement and occurs with retention of the stereochemistry at the migrating carbon. wikipedia.org

Hydrolysis to the Amine: The resulting isocyanate is then hydrolyzed, often with an aqueous acid or base, to form a carbamic acid intermediate which subsequently decarboxylates to afford this compound. organic-chemistry.org

While this method is broadly applicable, it is noted that the use of azides can be hazardous, particularly on a large scale. wikipedia.org Alternative "one-pot" procedures have been developed where the isocyanate is generated and used in situ, for instance, by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). nih.gov

Chemical Derivatization and Reaction Pathways of this compound

Nucleophilic Reactivity of the Amine Group

The primary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character to the molecule. This nucleophilicity allows the amine to react with a variety of electrophilic species. The reactivity is influenced by steric hindrance around the amine group, which is situated on a cyclopropane ring.

Key reactions stemming from the nucleophilicity of the amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, although this can lead to mixtures of primary, secondary, and tertiary amines.

Reaction with Carbonyls: Addition to aldehydes and ketones to form imines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

The outcomes of these reactions are fundamental to the formation of a wide array of derivatives, as will be detailed in subsequent sections.

Electrophilic Aromatic Substitution on the 3,4-Dichlorophenyl Moiety

The 3,4-dichlorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the aromatic ring: the two chlorine atoms and the cyclopropylamine group.

Directing Effects: Chlorine atoms are deactivating yet ortho-, para-directing substituents due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. uci.edu The cyclopropylamine substituent is generally considered an activating, ortho-, para-directing group.

Influence of Reaction Conditions: Under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic amine group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. Therefore, the position of electrophilic attack will largely be determined by the reaction conditions.

In acidic media, substitution would be expected to occur meta to the cyclopropylammonium group and at positions influenced by the chloro-substituents. For instance, nitration with a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group onto the aromatic ring at the position directed by the combined effects of the deactivating substituents.

Formation of Amide, Urea (B33335), and Other Nitrogen-Containing Derivatives

The nucleophilic amine group of this compound is readily derivatized to form a variety of nitrogen-containing compounds, most notably amides and ureas.

Amide Formation: Amides are typically synthesized by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. rsc.orgorganic-chemistry.orgpearson.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The general reaction is robust and allows for the introduction of a wide range of acyl groups.

Urea Formation: Urea derivatives are commonly prepared by the reaction of the primary amine with an isocyanate. organic-chemistry.orgasianpubs.org The amine's lone pair attacks the electrophilic carbon of the isocyanate, yielding the corresponding substituted urea. beilstein-journals.orgacs.org This method is highly efficient for creating both symmetrical and unsymmetrical ureas. Alternatively, reagents like phosgene (B1210022) or its equivalents can be used to form an intermediate that then reacts with another amine, though these reagents are often toxic. google.com

The table below illustrates the types of amide and urea derivatives that can be synthesized from this compound.

| Derivative Type | Reactant 1 | Reactant 2 | General Product Structure |

| Amide | This compound | Acyl Chloride (R-COCl) | 2-(3,4-Dichlorophenyl)-N-(acyl)cyclopropan-1-amine |

| Urea | This compound | Isocyanate (R-NCO) | 1-(2-(3,4-Dichlorophenyl)cyclopropyl)-3-(R)urea |

This table presents generalized reaction schemes. R represents a variable organic substituent.

Structure Activity Relationship Sar Studies of 2 3,4 Dichlorophenyl Cyclopropan 1 Amine and Its Analogs

Stereochemical Influence on Biological Activity

Stereochemistry, encompassing both the relative orientation of substituents (isomerism) and their absolute three-dimensional arrangement (enantiomerism), is a fundamental determinant of the biological profile of 2-phenylcyclopropylamines.

The relative orientation of the phenyl and amine groups on the cyclopropane (B1198618) ring, defining cis- and trans-isomerism, profoundly impacts biological activity. For many related 2-arylcyclopropylamine analogs, particularly those targeting monoamine oxidases (MAO), the trans-isomers are consistently more potent inhibitors than their cis-counterparts. nih.govnih.gov For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, the trans-compounds were found to be low micromolar inhibitors of both MAO-A and MAO-B, whereas the cis-isomers demonstrated significantly lower inhibitory activity. nih.gov Similarly, studies on the inhibition of tyramine (B21549) oxidase from Arthrobacter sp. showed that trans-isomers were invariably more potent than the corresponding cis-isomers. nih.gov

Table 1: Comparative Activity of cis- and trans-Isomers

| Compound Scaffold | Isomer | Target | Activity |

| 2-Aryl-2-fluoro-cyclopropylamines | trans | MAO-A/MAO-B | Low micromolar inhibition nih.gov |

| 2-Aryl-2-fluoro-cyclopropylamines | cis | MAO-A/MAO-B | Less active, MAO-B selective nih.gov |

| 2-Aryl-2-fluoro-cyclopropylamines | trans | Tyramine Oxidase | More potent inhibitors nih.gov |

| 2-Aryl-2-fluoro-cyclopropylamines | cis | Tyramine Oxidase | Less potent inhibitors nih.gov |

| cis-N-Benzyl-2-methoxycyclopropylamine | cis | MAO-B | IC₅₀ = 5 nM (selective) nih.gov |

Enantiomeric Contributions to Receptor Binding and Functional Activity

The specific three-dimensional arrangement of atoms in chiral molecules like 2-(3,4-dichlorophenyl)cyclopropan-1-amine is crucial for molecular recognition at receptor binding sites. The (1R,2S) and (1S,2R) enantiomers of this compound, and its analogs, often display markedly different affinities and functional activities.

For instance, in a series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, which are structurally related analogs, it was consistently observed that the (1R,2S) enantiomers bound more potently to sigma receptors than their corresponding (1S,2R) enantiomers. nih.gov The most potent ligand in that series, the unsubstituted (1R,2S)-(-)-4 derivative, exhibited a high affinity constant of 0.49 nM for the sigma receptor. nih.gov This stereoselectivity underscores the importance of a precise spatial orientation for optimal interaction with the binding pocket.

This principle extends to other cyclopropylamine (B47189) derivatives. In studies of 2-fluoro-2-phenylcyclopropylamine, only the (1S,2S) enantiomer possessed inhibitory activity against MAO enzymes. nih.gov For conformationally restricted phenethylamine (B48288) analogs, docking experiments predicted, and subsequent crystallographic and in vivo testing confirmed, that the (R)-enantiomer of a benzocyclobutene analog was the most potent, being equipotent to LSD in drug discrimination assays. nih.gov The specific enantiomer (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a known chemical entity, and its distinct stereochemistry is critical to its biological profile. chemsrc.com Similarly, the difluoro analog, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the synthesis of pharmacologically active agents, with its specific (1R,2S) configuration being essential. nih.govgoogle.comgoogle.com

Effects of Substitutions on the Phenyl Ring and Cyclopropane Ring

Modifying the substituents on the phenyl and cyclopropane rings provides a powerful tool for fine-tuning the electronic, steric, and lipophilic properties of the molecule, thereby modulating its biological activity.

The nature and position of halogen substituents on the phenyl ring significantly influence inhibitor activity and selectivity. Electron-withdrawing groups, such as chlorine and fluorine, generally enhance the inhibitory efficiency against MAO enzymes. nih.gov The 3,4-dichloro substitution pattern, as seen in the parent compound, is a common feature in many biologically active molecules.

Comparative studies reveal the importance of the substitution pattern. For example, in the development of PPARγ modulators, a 2,4-dichloro substitution on one benzene (B151609) ring and a 3,5-dichloro substitution on another were found to be critical for high affinity. nih.govnih.gov While on a different scaffold, this highlights that the relative positions of the chlorine atoms are not arbitrary and dictate the binding potential. In studies of ketamine analogs, substituents at the 2- and 3-positions of the phenyl ring generally led to more active compounds than those at the 4-position. mdpi.com The most broadly effective substituent in that series was chlorine. mdpi.com

Replacing the dichlorophenyl moiety with a difluorophenyl group, as in (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, represents a common bioisosteric substitution. nih.govnih.gov Fluorine, being highly electronegative, can alter the molecule's pKa and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic properties. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, is known to increase lipophilicity. nih.gov The choice between different halogen patterns (e.g., 3,4-dichloro, 2,4-dichloro, or 3,4-difluoro) allows for the optimization of electronic properties and potential halogen bonding interactions within the target protein's active site. nih.gov

Table 2: Effect of Phenyl Ring Substitution on Biological Activity

| Substituent Type | General Effect on MAO Inhibition | General Effect on Tyramine Oxidase Inhibition | Reference |

| Electron-withdrawing (e.g., -Cl, -F) | Improved efficiency | Decreased activity | nih.govnih.gov |

| Electron-donating (e.g., -CH₃) | Decreased efficiency | Increased potency | nih.govnih.gov |

Impact of Cyclopropyl (B3062369) Ring Substitutions

While the parent scaffold is unsubstituted on the cyclopropane ring (beyond the phenyl and amine groups), adding substituents to the cyclopropyl core can further modulate activity and selectivity. Research on tranylcypromine (B92988) analogs has shown that introducing bulkier substituents onto the cyclopropylamine ring leads to increased selectivity against human monoamine oxidases (MAO-A and MAO-B). nih.gov This suggests that the additional steric bulk can be used to differentiate between the active sites of closely related enzymes.

The introduction of a fluorine atom onto the cyclopropane ring, for instance, decreases the pKa value of the amine, which can influence its reactivity and interactions at physiological pH. nih.gov The synthesis of various cyclopropylamines bearing fluoroalkyl groups (CH₂F, CHF₂, CF₃) on the cyclopropane ring has been achieved, allowing for a systematic evaluation of how such substitutions affect acidity and lipophilicity. acs.org Theoretical studies predict that strong σ-acceptor groups on the cyclopropane ring can lead to a weakening of the distal C2-C3 bond, potentially altering its chemical reactivity. nih.gov

Conformationally Restricted Analogs and Bioisosteric Replacements of the Cyclopropylamine Scaffold (e.g., Cyclobutyl, Cyclopentyl, Indane Systems)

Replacing the relatively flexible 2-phenylcyclopropylamine structure with more rigid or conformationally restricted analogs is a key strategy to understand the molecule's "bioactive conformation"—the specific shape it adopts when binding to a receptor. By locking the molecule into a particular geometry, it is possible to determine which spatial arrangement of the phenyl ring and the amino group is most favorable for biological activity.

One approach involves synthesizing analogs where the cyclopropane ring is replaced by larger cycloalkane rings, such as cyclobutane (B1203170) or cyclopentane. Another powerful method is the creation of fused-ring systems. For example, a series of conformationally restricted analogs of the phenethylamine hallucinogens were synthesized to probe the binding conformation at the 5-HT₂ₐ receptor. nih.gov In that work, benzocycloalkane analogs, such as a benzocyclobutene derivative, were created to mimic the structure of the more flexible parent molecules. nih.gov This led to the discovery that the (R)-enantiomer of the benzocyclobutene analog was exceptionally potent, suggesting that its rigid conformation closely resembles the active binding pose of the flexible phenethylamines. nih.gov

Similarly, indane-based systems can serve as bioisosteric replacements for the phenylcyclopropylamine scaffold. Fusing the phenyl ring with the cyclopropane would create a benzocyclopropene structure, while using larger rings leads to indane (fused five-membered ring) or tetralin (fused six-membered ring) systems. These rigid structures limit the rotational freedom between the aromatic ring and the amine-bearing side chain, providing valuable SAR data. Spirovesamicols, which are conformationally restricted analogs of 2-(4-phenylpiperidino)cyclohexanol, have been synthesized to explore the optimal geometry for vesamicol (B58441) receptor ligands. nih.gov These studies demonstrate that constraining the molecular structure is a critical tool for designing ligands with improved potency and selectivity.

Computational Chemistry and Theoretical Studies of 2 3,4 Dichlorophenyl Cyclopropan 1 Amine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis, Molecular Electrostatic Potential (MEP))

Electronic Structure and Reactivity Predictions

The electronic properties of phenylcyclopropylamine derivatives are highly sensitive to the substituents on the aromatic ring. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict reactivity.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this class of compounds, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed across the ring and its substituents. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and is correlated with the biological activity of these compounds. The electron-withdrawing chlorine atoms at the 3 and 4 positions of the phenyl ring lower the HOMO and LUMO energy levels, influencing the molecule's interaction potential.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For 2-(3,4-dichlorophenyl)cyclopropan-1-amine, the MEP would show a region of negative potential (red/yellow) around the electronegative chlorine atoms and a region of strong positive potential (blue) around the protonatable primary amine. This positive region is critical for forming ionic interactions with acidic residues, such as aspartate, in the binding sites of target proteins like the serotonin (B10506) transporter.

Table 1: Predicted Electronic Properties and Their Implications

| Computational Method | Predicted Feature | Implication for this compound |

| DFT/HOMO-LUMO Analysis | Lowered HOMO/LUMO energy levels | Influences charge-transfer interactions and overall molecular stability. |

| MEP Analysis | Positive potential at the amine group | Indicates the primary site for ionic bonding and hydrogen bond donation with target residues. |

| MEP Analysis | Negative potential on the dichlorophenyl ring | Suggests sites for potential electrophilic interaction and contributes to binding specificity. |

Conformational Analysis and Energetics

The three-dimensional shape of this compound is critical for its ability to fit into a specific protein binding pocket. Computational methods are used to determine the most stable, low-energy conformations.

Isomerism: The compound exists as stereoisomers (enantiomers and diastereomers) based on the relative orientation of the amine and phenyl groups on the cyclopropane (B1198618) ring (cis/trans). The trans isomers are often more potent inhibitors of monoamine transporters. Specifically, the (1R,2S) configuration has been identified as highly potent and selective for the serotonin transporter (SERT).

Rotational Barriers: Conformational analysis, often performed using DFT at levels like B3LYP/6-31G*, investigates the rotational barriers around the phenyl-cyclopropyl and cyclopropyl-amine bonds. Studies on similar cyclopropylamine (B47189) derivatives show that the most stable conformation is typically a "bisected" arrangement, where the plane of the aromatic ring is perpendicular to the plane of the cyclopropyl (B3062369) ring. This orientation is believed to maximize the favorable electronic overlap between the π-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropyl ring, contributing to conformational stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to explore how this compound interacts with its biological targets, most notably the serotonin transporter (SERT).

Ligand-Protein Docking for Target Interaction Elucidation

Molecular docking predicts the preferred binding pose and affinity of a ligand within a protein's active site. For this compound, docking studies into homology models or crystal structures of SERT reveal key interactions that anchor the molecule.

Binding Site: The compound is expected to bind to the central binding site of SERT, the same location occupied by serotonin and many selective serotonin reuptake inhibitors (SSRIs).

Key Interactions: Docking studies on closely related sertraline (B1200038) analogs and other cyclopropylamines highlight several critical interactions. The protonated primary amine forms a salt bridge with a key acidic residue, Aspartate-98 (Asp98). The dichlorophenyl ring fits into a hydrophobic pocket, forming van der Waals and halogen-bonding interactions with surrounding hydrophobic and aromatic residues like Tyrosine-95 (Tyr95), Isoleucine-172 (Ile172), and Phenylalanine-335 (Phe335).

Table 2: Predicted Interactions from Docking Studies with SERT

| Molecular Moiety | Interacting SERT Residue(s) | Type of Interaction |

| Protonated Amine | Aspartate-98 (Asp98) | Ionic Bond (Salt Bridge), Hydrogen Bond |

| Dichlorophenyl Ring | Tyrosine-95 (Tyr95), Phenylalanine-335 (Phe335) | π-π Stacking |

| Dichlorophenyl Ring | Isoleucine-172 (Ile172), Glycine-100 (Gly100) | Hydrophobic (van der Waals) Interactions |

| Chlorine Atoms | Various | Halogen Bonding |

Molecular Dynamics Simulations of Binding Events

While docking provides a static snapshot, molecular dynamics (MD) simulations model the movement of atoms over time, assessing the stability of the predicted ligand-protein complex. MD simulations of SSRIs like sertraline bound to SERT show that the key interactions, particularly the salt bridge with Asp98, remain stable throughout the simulation. Such simulations would confirm that this compound can maintain a stable and favorable conformation within the SERT binding site, validating the docking predictions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques that relate the chemical structure of a series of compounds to their biological activity, helping to rationalize activity and design more potent molecules.

Pharmacophore Model: For SERT inhibitors, a common pharmacophore model has been developed based on potent ligands, including conformationally restricted sertraline analogs. This model defines the essential spatial arrangement of chemical features required for binding and inhibition. The key features relevant to this compound include:

A Protonatable Amine: Acts as a hydrogen bond donor and forms the critical ionic bond.

An Aromatic Ring: Provides a hydrophobic anchor and engages in π-π stacking.

Hydrophobic/Halogen Features: The specific substitution pattern on the phenyl ring, such as the 3,4-dichloro groups, occupies a distinct hydrophobic pocket and contributes significantly to binding affinity and selectivity.

QSAR Studies: 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on analogs of 2-phenyl-N,N-dimethylcyclopropanamine. These models demonstrate that steric, electrostatic, and hydrophobic fields are crucial for inhibitory activity. The results indicate that bulky, electron-withdrawing substituents at the 3 and 4 positions of the phenyl ring are favorable for high potency, which is consistent with the structure of this compound.

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of compounds like this compound are often developed using Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are cost-effective tools that can significantly reduce the need for extensive animal testing. mdpi.com

For classes of compounds related to this compound, such as other phenylcyclopropylamine derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods evaluate the steric and electrostatic fields of a set of aligned molecules to correlate with their biological activities. nih.govnih.gov

In a typical QSAR study, a series of analogs are synthesized and their biological activity is determined. Molecular descriptors for each analog are then calculated. These descriptors can be classified into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight.

2D Descriptors: Derived from the 2D structure, including topological indices and counts of structural features.

3D Descriptors: Based on the 3D conformation of the molecule, such as molecular shape and volume.

The table below illustrates the types of descriptors that would be relevant for developing a QSAR model for this compound analogs.

| Descriptor Type | Examples | Potential Influence on Biological Activity |

| Electronic | Dipole moment, Partial atomic charges, Electrostatic potential | Governs interactions with polar residues in the target binding site. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within the binding pocket of the target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Reflects the overall size, shape, and branching of the molecule. |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR equation. The predictive power of the resulting model is then validated using both internal and external sets of compounds. For instance, studies on pyrazole (B372694) derivatives have shown that CoMFA-derived QSAR models can have good predictive and correlative capacity, with both steric and electrostatic fields contributing significantly to the model. nih.gov

Identification of Key Structural Features for Efficacy

Computational studies are crucial for identifying the specific structural moieties of this compound that are critical for its biological activity. This is often achieved through a combination of molecular docking and the analysis of 3D-QSAR contour maps.

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of its biological target. These simulations help to visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

3D-QSAR contour maps, generated from CoMFA and CoMSIA studies, provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity.

Based on the structure of this compound and findings from related compounds, the following structural features are likely to be key for its efficacy:

The Cyclopropane Ring: This rigid, three-membered ring provides a specific conformational constraint to the molecule. evitachem.com Its rigidity helps to position the phenyl ring and the amine group in a well-defined spatial arrangement, which can be crucial for optimal binding to the target. The cyclopropane ring also contributes to the metabolic stability of the compound. evitachem.com

The Amine Group: The primary amine group is a key functional group that can act as a hydrogen bond donor. evitachem.com Its basicity allows for the formation of a salt, which can improve solubility, and it can form strong ionic interactions with acidic residues (e.g., aspartic acid, glutamic acid) in the binding site of a biological target.

The table below summarizes the key structural features of this compound and their likely contributions to its biological efficacy.

| Structural Feature | Likely Contribution to Efficacy |

| 3,4-Dichlorophenyl Ring | Enhances binding affinity through electronic effects and potential specific interactions (e.g., halogen bonds). Dictates the shape and electrostatic profile. evitachem.com |

| Cyclopropane Ring | Provides conformational rigidity, ensuring an optimal orientation of other functional groups for target binding. evitachem.com Contributes to metabolic stability. evitachem.com |

| Amine Group | Acts as a hydrogen bond donor and can form ionic interactions with the biological target, anchoring the molecule in the binding site. evitachem.com |

Analytical Methodologies for Research on 2 3,4 Dichlorophenyl Cyclopropan 1 Amine

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR))

Spectroscopic methods are fundamental for the structural elucidation and confirmation of 2-(3,4-dichlorophenyl)cyclopropan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for providing detailed information about the atomic arrangement within the molecule. Both ¹H NMR and ¹³C NMR spectra offer unique insights into the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring, the cyclopropane (B1198618) ring, and the amine group. docbrown.info The aromatic protons typically appear in the downfield region (~7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons on the three-membered cyclopropane ring are shielded and appear at higher field strengths (~0.5-3.0 ppm). organicchemistrydata.org The amine (-NH₂) protons present a signal that can vary in chemical shift (typically ~0.5-5.0 ppm) and may be broad, depending on factors like solvent and concentration. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the amine proton signal, as it will exchange with deuterium, causing the signal to disappear from the spectrum. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. It will show distinct signals for each unique carbon atom. The carbons of the dichlorophenyl ring are expected in the ~120-140 ppm range, while the carbons of the cyclopropane ring will appear significantly upfield. Carbons directly attached to the electron-withdrawing nitrogen atom are typically found in the 10-65 ppm region. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 7.5 | 125 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

| Cyclopropyl (B3062369) C-H | 0.5 - 3.0 | 10 - 35 |

| Amine N-H₂ | 0.5 - 5.0 (variable, broad) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₉H₉Cl₂N), the high-resolution mass spectrum would confirm its exact mass. nih.gov The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator for dichlorinated compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. wpmucdn.com As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. orgchemboulder.com Other characteristic absorptions include C-H stretching from the aromatic and cyclopropyl groups, C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and a C-N stretching vibration (typically 1250-1335 cm⁻¹ for aromatic amines). orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 (two bands) |

| Amine (N-H) | Bending | 1580 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch (cyclopropyl) | 2850 - 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic C-Cl | Stretch | 1000 - 1100 |

| C-N | Stretch | 1250 - 1335 |

Chromatographic Methods for Purity and Isomeric Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Chiral Chromatography, LC-MS/MS)

Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for MS detection. nih.gov By monitoring the elution profile with a UV detector, the presence of impurities can be identified and quantified based on their retention times and peak areas.

Chiral Chromatography

The structure of this compound contains two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Since enantiomers can have different pharmacological effects, their separation and analysis are critical. eijppr.com Chiral chromatography is the primary method for this purpose. shimadzu.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral molecules, including primary amines. eijppr.comnih.gov The selection of the appropriate CSP and mobile phase is determined through a screening process to achieve optimal separation (resolution). shimadzu.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. google.com This powerful technique is used for both purity analysis and the quantification of the compound at very low levels. mdpi.com After separation on the HPLC column, the analyte is ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (a technique called Multiple Reaction Monitoring, or MRM) provides exceptional selectivity and allows for accurate quantification even in complex mixtures. sciex.com

Table 3: Example Chromatographic Conditions for Analysis

| Technique | Column Type | Typical Mobile Phase | Detection | Application |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV | Purity Analysis |

| Chiral HPLC | Polysaccharide-based (e.g., Cellulose or Amylose derivative) | Hexane/Ethanol/Isopropanol | UV | Enantiomeric/Diastereomeric Separation |

| LC-MS/MS | Reversed-Phase C18 or HILIC | Acetonitrile/Water with Ammonium Acetate | ESI-MS/MS (MRM) | Trace Quantification, Impurity Profiling |

Advanced Analytical Procedure Development and Optimization for In Vitro and Preclinical Samples

Analyzing this compound in biological samples such as plasma, serum, or tissue homogenates from in vitro or preclinical studies requires highly sensitive and robust analytical methods. LC-MS/MS is the gold standard for this application due to its superior selectivity and low detection limits. nih.gov

The development and validation of such a method involves several critical steps:

Sample Preparation: Biological matrices are complex and require a cleanup step to remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner samples and improved sensitivity.

Chromatographic Optimization: The HPLC method must be optimized to separate the analyte from endogenous matrix components and any potential metabolites. This involves selecting the appropriate column chemistry (e.g., C18, HILIC), mobile phase composition, and gradient elution profile to ensure a short run time while maintaining good peak shape and resolution. nih.gov

Mass Spectrometry Tuning: The mass spectrometer parameters are optimized to maximize the signal for the analyte. This includes tuning the ionization source (e.g., spray voltage, gas temperatures) and determining the most abundant and stable precursor-to-product ion transitions (MRM) and their optimal collision energies. sciex.com

Method Validation: Once developed, the method must be rigorously validated to ensure its reliability. Validation typically assesses several key parameters as guided by regulatory agencies:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: Demonstrating a proportional response over the intended concentration range. mdpi.com

Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified. mdpi.com

Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on analyte ionization.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

A validated LC-MS/MS assay allows for the accurate determination of the compound's concentration in preclinical pharmacokinetic studies, metabolism assays, and other in vitro models. nih.gov

Preclinical Biological Activity and Pharmacological Evaluation of 2 3,4 Dichlorophenyl Cyclopropan 1 Amine

In Vitro Assays for Target Engagement and Functional Activity

In vitro assays are crucial for determining the initial pharmacological profile of a compound. These studies help to identify its molecular targets and functional effects at the cellular level.

Receptor Binding and Ligand Affinity Assays

The interaction of a compound with various receptors is a key determinant of its pharmacological action. For compounds structurally related to 2-(3,4-Dichlorophenyl)cyclopropan-1-amine, binding affinities at dopamine (B1211576) and serotonin (B10506) receptors are of particular interest due to their roles in neuropsychiatric disorders.

Furthermore, research on metabolites of the neuroleptic agent haloperidol, which share some structural similarities, revealed significant binding to dopamine D2 receptors. nih.gov Specifically, the metabolite 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) showed a Ki value of 329.8 nM for D2 receptors. nih.gov This suggests that the dichlorophenyl moiety can be accommodated within the binding pockets of these receptors.

The binding of agonists to catecholamine receptors, like dopamine receptors, often involves polar interactions between the amine group of the ligand and a conserved aspartate residue in transmembrane segment 3 (D3.32), and between electronegative groups on the ligand and conserved serine residues in transmembrane segment 5. mdpi.com

Table 1: Receptor Binding Affinities of Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| SYA16263 | D2 | 124 | nih.gov |

| SYA16263 | D3 | 86 | nih.gov |

| SYA16263 | D4 | 3.5 | nih.gov |

| SYA16263 | 5-HT1A | 1.1 | nih.gov |

| HPTP | D2 | 329.8 | nih.gov |

Enzyme Activity Modulation (e.g., Reuptake Inhibition, MAO Inhibition)

The modulation of enzyme activity, particularly monoamine oxidase (MAO) and monoamine transporters, is a key mechanism for many centrally acting drugs.

Reuptake Inhibition:

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. nih.gov Inhibition of these transporters can increase the synaptic availability of these neurotransmitters. While direct data on this compound is limited, studies on related tropane (B1204802) analogs have shown significant interaction with MATs. For example, a series of 3β-(4-methylphenyl and 4-chlorophenyl)-2β-[5-(substituted phenyl)thiazol-2-yl]tropanes generally exhibited higher affinity for DAT compared to SERT and NET. drugbank.com This suggests that compounds with a dichlorophenyl group may have the potential to inhibit monoamine reuptake.

MAO Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines. criver.com Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine. criver.com Research on compounds with similar structural features to this compound has demonstrated MAO inhibitory activity. For instance, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) was found to be a reversible and preferential inhibitor of MAO-A, with a Ki value of 1.53 µM for MAO-A and 46.67 µM for MAO-B. nih.gov Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide showed selective inhibition of MAO-B with an IC50 value of 3.47 µM. mdpi.com These findings suggest that the dichlorophenyl moiety, in combination with an amine group, could potentially confer MAO inhibitory properties.

Table 2: Enzyme Inhibition Data for Related Compounds

| Compound | Enzyme | Inhibition Constant (Ki or IC50, µM) | Reference |

|---|---|---|---|

| 2-DMPI | MAO-A | 1.53 (Ki) | nih.gov |

| 2-DMPI | MAO-B | 46.67 (Ki) | nih.gov |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 (IC50) | mdpi.com |

Cell-Based Functional Studies

Cell-based functional studies provide a bridge between receptor binding and in vivo efficacy. These assays measure the functional consequences of a compound's interaction with its target in a cellular context. While specific cell-based functional data for this compound is not available, studies on related compounds provide a framework for potential activity. For example, functional monoamine uptake inhibition assays using cells expressing human recombinant transporters have been used to characterize the activity of monoamine reuptake inhibitors. drugbank.com Such assays could be employed to determine if this compound affects the function of DAT, NET, or SERT.

In Vivo Efficacy Studies in Animal Models (excluding human trials)

In vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound.

Neurotransmitter Modulation in Animal Models

In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of living animals. nih.govspringernature.com This method allows for the direct assessment of a compound's effect on neurotransmitter release and reuptake. For instance, studies have used in vivo microdialysis to demonstrate that systemic administration of certain drugs can alter the extracellular concentrations of dopamine and serotonin in the hippocampus. doi.org Given the potential of this compound to interact with monoamine systems, in vivo microdialysis would be a critical tool to evaluate its effects on neurotransmitter levels in brain regions implicated in depression and other neurological disorders. A study on the MAO inhibitor 2-DMPI showed that it decreased serotonin turnover in the cerebral cortex, hippocampus, and striatum, and dopamine turnover in the striatum of mice. nih.gov

Exploration of Potential Biological Activities in Preclinical Disease Models

Antidepressant-like Effects:

The potential antidepressant-like effects of compounds are often evaluated in rodent models of depression, such as the chronic mild stress model. nih.gov In this model, chronic exposure to mild stressors leads to a decrease in sucrose (B13894) preference, an anhedonia-like behavior, which can be reversed by antidepressant treatment. nih.gov Studies on other cyclopropane-containing compounds, such as 1-aminocyclopropanecarboxylic acid (ACPC), have shown antidepressant-like effects in this model, comparable to the established antidepressant imipramine. nih.gov These findings suggest that the cyclopropane (B1198618) moiety may contribute to antidepressant-like activity.

Antimicrobial Activity:

Several studies have investigated the antimicrobial properties of cyclopropane-containing compounds. While specific data for this compound is not available, research on other cyclopropane derivatives has shown promising results. For example, a series of amide derivatives containing cyclopropane demonstrated moderate to good antimicrobial activity against various bacterial and fungal strains. nih.gov Another study on new 4-aminosubstituted 3-nitrocoumarins also reported a range of antimicrobial activities. chemicalpapers.com

Table 3: Antimicrobial Activity of Related Compound Classes

| Compound Class | Activity | Target Organisms | Reference |

|---|---|---|---|

| Amide derivatives of cyclopropane | Moderate to good | Bacteria and Fungi | nih.gov |

| 4-aminosubstituted 3-nitrocoumarins | Variable | Bacteria and Fungi | chemicalpapers.com |

Anticancer Activity:

The potential for novel compounds to exhibit anticancer activity is an area of intense research. While direct anticancer studies on this compound have not been reported, compounds with similar structural motifs have been investigated. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were screened for their anticancer activity against a panel of human cancer cell lines, with some compounds demonstrating significant growth inhibition. nih.gov Similarly, certain quinazoline-based pyrimidodiazepines have shown high antiproliferative activity. rsc.org These studies highlight the potential for small molecules with halogenated phenyl rings to possess anticancer properties.

Comparative Biological Evaluation of this compound with Known Reference Compounds

Extensive research into the preclinical biological activity of this compound and its direct comparative evaluation with known reference compounds is limited in publicly available scientific literature. While the chemical structure of this compound suggests potential interactions with biological targets, particularly within the central nervous system, detailed preclinical studies providing specific data on its pharmacological profile in comparison to established drugs are not readily accessible.

The structural motif of a dichlorophenyl group attached to a cyclopropylamine (B47189) core is present in compounds known to interact with monoamine transporters. For instance, sertraline (B1200038), a well-established selective serotonin reuptake inhibitor (SSRI), contains a 3,4-dichlorophenyl moiety. nih.govnih.gov This structural similarity might suggest that this compound could also exhibit affinity for monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.govdrugbank.com However, without direct experimental data from binding assays or functional uptake studies for this specific compound, any potential activity remains speculative.

A comprehensive understanding of the preclinical pharmacological profile of this compound would necessitate a series of in vitro and in vivo studies.

In Vitro Studies:

Receptor Binding Assays: To elucidate the compound's binding affinity for a wide range of receptors, ion channels, and transporters, radioligand binding assays would be essential. This would involve testing the compound against a panel of targets, including but not limited to SERT, NET, DAT, and various subtypes of serotonin, dopamine, and adrenergic receptors. The resulting inhibition constants (Ki) would provide a quantitative measure of the compound's potency at each target.

Functional Uptake Assays: To determine the functional activity of the compound at monoamine transporters, in vitro uptake assays using synaptosomes or cell lines expressing these transporters would be necessary. These experiments would measure the compound's ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, providing IC50 values (the concentration of the compound that inhibits 50% of the uptake).

Enzyme Inhibition Assays: Evaluation against key metabolic enzymes, such as the cytochrome P450 (CYP) family, would be crucial to assess potential drug-drug interactions.

In Vivo Studies:

Pharmacokinetic Profiling: Animal studies would be required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Pharmacodynamic Studies: In vivo models of neurological and psychiatric disorders would be necessary to evaluate the compound's therapeutic potential. For example, animal models of depression and anxiety are often used to assess the efficacy of potential antidepressants.

Comparative Studies: To fulfill the objective of a comparative evaluation, these in vivo studies would need to be conducted in parallel with known reference compounds, such as established SSRIs (e.g., sertraline, fluoxetine) or other relevant psychoactive drugs.

Without the data from such preclinical investigations, it is not possible to construct data tables or provide detailed research findings on the comparative biological evaluation of this compound. The scientific community awaits such studies to fully characterize the pharmacological properties of this compound and determine its potential as a therapeutic agent.

Research Directions and Future Perspectives for 2 3,4 Dichlorophenyl Cyclopropan 1 Amine

Rational Design of Next-Generation Chemical Probes and Lead Compounds

The rational design of new molecules based on the 2-(3,4-dichlorophenyl)cyclopropan-1-amine scaffold is a promising avenue for the discovery of novel chemical probes and therapeutic lead compounds. This approach relies on a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key strategies in the rational design of derivatives of this compound would involve systematic modifications of its core components: the dichlorophenyl ring, the cyclopropane (B1198618) scaffold, and the amine group. For instance, altering the substitution pattern of the chlorine atoms on the phenyl ring or replacing them with other halogens or functional groups could modulate the electronic properties and binding interactions of the molecule with biological targets. evitachem.comnih.gov Similarly, the introduction of substituents on the cyclopropane ring could influence the molecule's conformation and metabolic stability. evitachem.com The amine group also presents a site for modification, such as conversion to secondary or tertiary amines, which can impact the compound's basicity and interactions with target proteins. evitachem.com

The development of a comprehensive SAR profile would be instrumental in this process. By synthesizing and evaluating a library of analogs, researchers can identify which structural features are critical for biological activity. nih.govmdpi.com For example, studies on related compounds have shown that specific substitutions on the aromatic ring can significantly enhance binding affinity and transcriptional potency for nuclear receptors. nih.gov This knowledge can then be applied to the design of more effective and selective molecules based on the this compound template.

The following table outlines potential modifications to the this compound scaffold and their potential impact on its properties, based on established principles of medicinal chemistry.

| Structural Modification | Rationale | Potential Outcome |

| Varying Phenyl Ring Substituents | Modulate electronic properties and steric interactions. | Altered binding affinity and selectivity for biological targets. nih.gov |

| Introducing Cyclopropane Ring Substituents | Influence molecular conformation and metabolic stability. | Improved pharmacokinetic profile and target engagement. evitachem.com |

| Modifying the Amine Group | Alter basicity and hydrogen bonding capacity. | Enhanced target interaction and solubility. evitachem.com |

Advancements in Asymmetric Synthesis and Process Chemistry for Scalable Production

The development of efficient, stereoselective, and scalable synthetic routes to this compound is crucial for its future applications, particularly in the pharmaceutical industry. Asymmetric catalysis is at the forefront of modern chemistry for creating enantiomerically pure chiral molecules. nih.gov

Current methods for the synthesis of cyclopropylamines often involve multiple steps and may use hazardous reagents. google.comgoogle.com Future research should focus on the development of more streamlined and sustainable synthetic strategies. This could include the use of novel catalytic systems for the asymmetric cyclopropanation of olefins, followed by efficient amination. acs.orgrsc.orgdntb.gov.ua For instance, recent advances in enantioselective synthesis have utilized transition metal catalysts with chiral ligands to achieve high levels of stereocontrol in cyclopropanation reactions. nih.govacs.org

For large-scale production, process chemistry optimization will be essential. This involves identifying cost-effective starting materials, minimizing the number of synthetic steps, and developing robust purification methods. google.comresearchgate.net The use of flow chemistry, which allows for precise control over reaction conditions, could also be a transformative approach for the continuous and efficient manufacturing of this compound. nih.gov

The table below summarizes various synthetic approaches that could be explored for the efficient production of this compound.

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry of the cyclopropane ring formation. nih.gov | Access to enantiomerically pure isomers with distinct biological activities. |

| Flow Chemistry | Continuous synthesis in a microreactor system. nih.gov | Improved reaction control, safety, and scalability. |

| Biocatalysis | Employment of enzymes to catalyze key synthetic steps. nih.gov | High selectivity and mild reaction conditions. |

| Green Chemistry | Utilization of environmentally benign reagents and solvents. longdom.org | Reduced environmental impact and improved sustainability. |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation offers a powerful strategy to accelerate the discovery and optimization of new compounds based on the this compound scaffold. In-silico techniques can be used to predict the properties and biological activities of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. pjps.pkresearchgate.netnih.govunair.ac.id

Molecular docking simulations, for example, can predict the binding mode and affinity of this compound and its analogs to specific protein targets. asianresassoc.orgnih.gov This information can guide the rational design of more potent and selective inhibitors. nih.gov Furthermore, computational methods can be used to predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), helping to identify candidates with favorable drug-like characteristics early in the discovery process.

The integration of these computational predictions with experimental data from in vitro and in vivo studies creates a feedback loop that can significantly streamline the drug discovery pipeline. For instance, experimental results can be used to refine and validate the computational models, leading to more accurate predictions for subsequent rounds of design and synthesis. This iterative cycle of computational design and experimental testing can dramatically reduce the time and resources required to develop new chemical probes and lead compounds. researchgate.net

Exploration of the Cyclopropylamine (B47189) Moiety in Materials Science Research

While the primary focus of research on this compound is likely to be in the life sciences, the unique properties of the cyclopropylamine moiety also suggest potential applications in materials science. longdom.org The strained cyclopropane ring can impart rigidity and unique electronic properties to polymers and other materials. longdom.org

Future research could explore the incorporation of this compound or its derivatives as monomers in polymerization reactions. The resulting polymers may exhibit interesting thermal, mechanical, or optical properties. The amine functionality could also be used to graft the molecule onto surfaces, creating functionalized materials with tailored properties for applications in areas such as coatings, adhesives, or as components in electronic devices. ucl.ac.ukmdpi.com The investigation of plasma polymerization of cyclopropylamine has already shown its potential in creating thin organic layers with tunable surface properties. ucl.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.